molecular formula C19H23NO4S B12410388 N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine

N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine

Cat. No.: B12410388
M. Wt: 361.5 g/mol
InChI Key: AJHUCLCRIWTQMB-KRWDZBQOSA-N
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Description

N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Sulfonylation: The protected phenylalanine is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides and proteins to investigate their structure and function .

Medicine: The compound has potential therapeutic applications. It is being explored for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is unique due to its combination of a tert-butyl group, sulfonyl group, and phenylalanine. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

AJHUCLCRIWTQMB-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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